Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) vs. Carboxylic Acid Analog: Enhanced Synthetic Utility as a Pre-activated Ester
The target compound, a methyl ester, offers a significant synthetic advantage over its direct precursor, 4-(3-aminophenyl)benzoic acid (CAS 124221-69-8), by serving as a pre-activated, neutral coupling partner [1]. The carboxylic acid requires in-situ activation (e.g., with EDC/HOBt) which can lead to racemization or side reactions. The methyl ester is more stable and can be selectively deprotected under mild conditions, or it can be directly used in transesterification or aminolysis reactions without the need for separate activation steps, simplifying reaction work-up and improving atom economy [1].
| Evidence Dimension | Functional group for further synthetic modification |
|---|---|
| Target Compound Data | Methyl ester (-COOCH3) |
| Comparator Or Baseline | 4-(3-aminophenyl)benzoic acid (-COOH) |
| Quantified Difference | Not applicable (qualitative functional group comparison) |
| Conditions | General organic synthesis |
Why This Matters
The methyl ester is a more versatile and convenient starting material for amide bond formation and other derivatizations, reducing synthetic steps and improving overall process efficiency for complex molecule synthesis.
- [1] Kuujia. 4-(3-Aminophenyl)benzoic Acid. CAS 124221-69-8. https://www.kuujia.com (accessed 2025). View Source
